molecular formula C13H20N2O3S B2491022 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea CAS No. 2034569-30-5

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea

Cat. No.: B2491022
CAS No.: 2034569-30-5
M. Wt: 284.37
InChI Key: MCCJEONEUJWRLT-UHFFFAOYSA-N
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Description

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea is a synthetic organic compound of significant interest in medicinal chemistry research. It features a hydroxypropyl linker connecting two key pharmacophoric elements: a thiophene ring and a tetrahydropyran (oxan-4-yl) group, which are joined via a urea functional group. The thiophene moiety is a privileged structure in drug discovery, well-documented for its diverse therapeutic potential. Thiophene-containing compounds are frequently investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The incorporation of the tetrahydropyran ring , a common saturated heterocycle, often influences the compound's pharmacokinetic profile, potentially enhancing metabolic stability and solubility. The urea linkage is a stable functional group known to participate in key hydrogen-bonding interactions with biological targets, making it a common feature in enzyme inhibitors and receptor ligands. While the specific biological profile and mechanism of action of this exact molecule require further experimental elucidation, its structure suggests potential as a valuable intermediate or scaffold. It can be used in the synthesis of more complex molecules or as a probe in high-throughput screening campaigns to identify new lead compounds for pharmaceutical development. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not manufactured or intended for use as a drug, diagnostic, or in any personal or veterinary therapeutic applications.

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJEONEUJWRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable hydroxypropylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The thiophene ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues from USP Monographs ()

The United States Pharmacopeia (USP) lists several impurities and related compounds for drospirenone/ethinyl estradiol formulations, which share partial structural homology with the target compound. Key examples include:

Compound Name Structural Features Key Differences vs. Target Compound
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) Thiophen-2-yl group, hydroxyl-containing chain Replaces urea with methylamino; lacks oxane ring
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b) Thiophen-2-yl, naphthalene, methylamino group Adds naphthalene; lacks urea and oxane
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (d) Similar to (b) but with naphthalen-2-ol Bulky naphthalene may reduce solubility vs. target
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) Thiophen-3-yl, naphthalen-1-yloxy, methylamine Thiophene positional isomer (3-yl vs. 2-yl); ether linkage

Key Observations :

  • The oxane ring confers conformational rigidity compared to flexible alkyl chains in USP-listed compounds, which may improve binding specificity.
  • Naphthalene-containing analogs (b, d, e) exhibit increased hydrophobicity, likely reducing aqueous solubility relative to the target compound .

Comparison with Oxane-Containing Ligands ()

The PDB entry 8AOY includes a ligand with an oxan-4-yl group: 2-chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]carbonylpiperidin-4-yl]propyl]ethanamide.

Feature Target Compound PDB 8AOY Ligand
Core Functional Group Urea (-NH-C(O)-NH-) Amide (-CONH-)
Oxan-4-yl Attachment Directly linked to urea Linked via piperidine-carbonyl spacer
Substituents Hydroxypropyl-thiophene Chlorophenyl, chloranyl, piperidine
Hydrogen-Bonding Capacity High (urea: 2 donors, 1 acceptor) Moderate (amide: 1 donor, 1 acceptor)
Lipophilicity Moderate (hydroxyl counterbalances thiophene) High (chlorine substituents, piperidine)

Key Observations :

  • The target compound’s hydroxyl group balances hydrophilicity .

Implications for Drug Development

  • Pharmacokinetics : The oxane ring may improve metabolic stability compared to smaller heterocycles (e.g., pyrrolidine), while the hydroxyl group enhances solubility relative to chlorinated analogs .
  • Target Selectivity: The urea moiety’s hydrogen-bonding capacity could favor interactions with serine/threonine kinases or proteases, differentiating it from methylamino-containing analogs.

Biological Activity

3-[3-Hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H25N2O3S and a molecular weight of 299.43 g/mol. Its structure includes a thiophene moiety, which is known for contributing to biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring may enhance binding affinity to target proteins through π-π interactions, while the oxan moiety contributes to the compound's solubility and bioavailability. This dual functionality suggests a potential for modulating enzyme activity or receptor interactions, which can lead to therapeutic effects.

Anticancer Properties

Compounds containing thiophene rings have been investigated for their anticancer properties. They may exert cytotoxic effects through apoptosis induction in cancer cells. Although direct studies on this specific compound are scarce, related compounds have demonstrated promising results in vitro against various cancer cell lines.

Case Studies

  • Case Study on Thiosemicarbazone Derivatives : A study examined a series of thiosemicarbazone derivatives for their antibacterial and antifungal activities. Results indicated that modifications in the thiophene ring significantly influenced their efficacy against different microbial strains .
  • Anticancer Activity of Thiophene Derivatives : Another research effort focused on thiophene derivatives that showed promising anticancer activity by inducing apoptosis in human cancer cell lines. These findings underscore the potential of incorporating thiophene structures in drug design aimed at cancer therapy.

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